2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
CAS No.: 2031269-41-5
Cat. No.: VC8412291
Molecular Formula: C7H9ClF3N3
Molecular Weight: 227.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031269-41-5 |
|---|---|
| Molecular Formula | C7H9ClF3N3 |
| Molecular Weight | 227.61 |
| IUPAC Name | 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H |
| Standard InChI Key | QWVDHDBCUIMDLI-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl |
| Canonical SMILES | C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
The compound’s molecular formula is C₇H₉ClF₃N₃, with a molecular weight of 227.61 g/mol . Its IUPAC name, 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride, reflects its bicyclic structure comprising a pyrazine ring fused to a pyrazole moiety. The trifluoromethyl (-CF₃) group at position 2 enhances lipophilicity, while the hydrochloride salt improves solubility in polar solvents.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2031269-41-5 | |
| Molecular Formula | C₇H₉ClF₃N₃ | |
| Molecular Weight | 227.61 g/mol | |
| SMILES | C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl | |
| InChI Key | QWVDHDBCUIMDLI-UHFFFAOYSA-N |
Physicochemical Properties
The compound is a white to off-white crystalline powder with moderate solubility in water (≈50 mg/mL) and enhanced solubility in dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) is estimated at 1.2, indicating balanced hydrophilicity-lipophilicity ideal for membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves multi-step organic reactions:
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Core Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters to construct the pyrazolo[1,5-a]pyrazine scaffold.
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Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or transition metal-catalyzed cross-coupling .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive -CF₃ group. Recent advances in flow chemistry have improved yields (≈65%) and purity (>98%) by enabling precise temperature and stoichiometric control .
| Activity | Model System | Result (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Antiproliferative | MCF-7 cells | 10 μM | |
| TNF-α Inhibition | Macrophages | 5 μM |
Research Applications and Future Directions
Drug Discovery
This compound is a candidate for structure-activity relationship (SAR) studies to optimize kinase inhibition. Modifications at the pyrazine nitrogen or substitution of -CF₃ with other fluorinated groups could enhance selectivity.
Translational Challenges
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